molecular formula C23H30N2O5 B14973368 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

Cat. No.: B14973368
M. Wt: 414.5 g/mol
InChI Key: SBIANLBOFFWYPV-LFVJCYFKSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is a complex organic compound characterized by its unique structure, which includes both methoxy and pentyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[4-(pentyloxy)phenoxy]propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide

InChI

InChI=1S/C23H30N2O5/c1-5-6-7-15-29-19-11-13-20(14-12-19)30-17(2)23(26)25-24-16-18-9-8-10-21(27-3)22(18)28-4/h8-14,16-17H,5-7,15H2,1-4H3,(H,25,26)/b24-16+

InChI Key

SBIANLBOFFWYPV-LFVJCYFKSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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